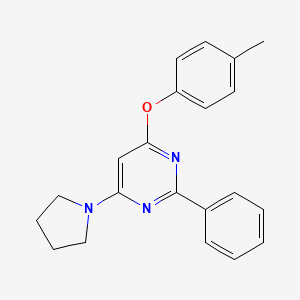

4-(4-methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine

Description

4-(4-Methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a substituted aromatic core. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is distinguished by three key substituents:

- 4-Methylphenoxy group at position 4: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.

- Phenyl group at position 2: Contributes to π-π stacking interactions, a common feature in kinase inhibitors and other therapeutics.

Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles in nucleic acid metabolism and enzyme inhibition (e.g., kinases, dihydrofolate reductase) .

Properties

IUPAC Name |

4-(4-methylphenoxy)-2-phenyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-16-9-11-18(12-10-16)25-20-15-19(24-13-5-6-14-24)22-21(23-20)17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFJEDFWUSLEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that it may inhibit specific signaling pathways involved in cancer cell proliferation.

Case Study: Antitumor Activity

A study evaluated the compound's efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated significant cytotoxic effects with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests its potential as a lead compound for developing new anticancer therapies .

Anti-inflammatory Properties

Research has shown that derivatives of pyrimidine compounds may exhibit anti-inflammatory effects by modulating cytokine production.

Case Study: Inhibition of Inflammatory Markers

In vitro studies on similar pyrimidine derivatives indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism was linked to the inhibition of the NF-kB signaling pathway, suggesting that 4-(4-methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine could exhibit similar properties.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neurological research.

Case Study: Neuroprotective Effects

Preliminary studies have indicated that pyrimidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This opens avenues for exploring the compound's role in neurodegenerative diseases.

Synthetic Routes

The synthesis of 4-(4-methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Electrophilic Aromatic Substitution : To introduce the phenyl group.

- Pyrimidine Synthesis : Via condensation reactions involving appropriate precursors.

Industrial Applications

The unique properties of this compound make it suitable for applications in:

- Pharmaceutical Development : As a lead compound for anti-inflammatory and anticancer drugs.

- Chemical Synthesis : Serving as a building block for complex organic molecules in material science.

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

- 6-(Piperidin-1-yl) vs. Piperidine-containing pyrimidines are often associated with improved metabolic stability due to reduced ring strain . 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine (): The methoxymethyl group at position 4 enhances polarity, which may improve aqueous solubility but reduce membrane permeability compared to the 4-methylphenoxy group .

Substituent Variations at Position 4

- 4-Methylphenoxy vs. This compound exhibits a molecular weight of 297.0 g/mol and a 65% synthetic yield, suggesting efficient preparation .

Functional Group Modifications

- Sulfur-Containing Derivatives:

Core Structure Variations

- Pyrazolo[1,5-a]pyrimidine Derivatives (): Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine are TRK kinase inhibitors. The pyrazolo-pyrimidine core offers additional hydrogen-bonding sites, critical for high-affinity kinase binding .

Research Findings and Trends

- Synthetic Efficiency: Microwave-assisted synthesis () is a common method for pyrimidine derivatives, enabling rapid coupling of substituents like benzonitrile and pyrrolidine .

- Structure-Activity Relationships (SAR): Phenoxy groups (e.g., 4-methylphenoxy) enhance hydrophobic interactions but may reduce solubility. Pyrrolidine vs. piperidine: Smaller rings (pyrrolidine) favor entropic gains in binding, while larger rings (piperidine) improve metabolic stability .

Biological Activity

The compound 4-(4-methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Key Characteristics

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 290.35 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

Pharmacological Effects

Research indicates that 4-(4-methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine exhibits various biological activities:

-

Monoamine Transporter Inhibition :

- This compound has been studied for its ability to inhibit monoamine transporters, which play crucial roles in neurotransmitter reuptake. For instance, it shows significant affinity for the dopamine transporter (DAT) with Ki values indicating potent inhibition, suggesting potential applications in treating disorders like depression and ADHD .

- Anticonvulsant Activity :

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and pyrrolidine groups significantly impact biological activity:

- Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups can enhance or diminish activity against specific targets.

- Pyrrolidine Modifications : Altering the substituents on the pyrrolidine nitrogen can affect binding affinity and selectivity towards monoamine transporters.

Case Study 1: Monoamine Transporter Inhibition

A study evaluated several pyrimidine derivatives, including 4-(4-methylphenoxy)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine, for their inhibitory effects on serotonin (SERT) and norepinephrine transporters (NET). The compound exhibited a Ki value of approximately 33 nM at SERT, indicating moderate potency compared to other tested analogues .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of various pyrimidine derivatives against A431 and Jurkat cell lines. The compound showed promising results with IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting a potential role in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.